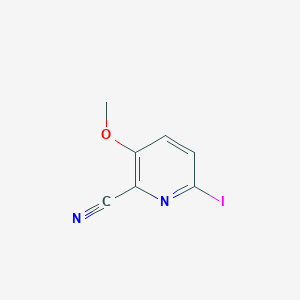
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with a unique structure that includes a tetrahydropyranyl group attached to a hydroxypropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the protection of a hydroxy group using a tetrahydropyranyl (THP) group. One common method is to react 1,2-propanediol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The THP group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction results in a diol.
科学研究应用
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which (2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol exerts its effects involves the protection of hydroxy groups. The tetrahydropyranyl group forms a stable acetal linkage with the hydroxy group, preventing unwanted reactions at that site. This allows for selective reactions on other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
相似化合物的比较
Similar Compounds
(2S)-2-tetrahydropyranyloxy-1-hydroxypropane: The enantiomer of the compound with similar properties but different stereochemistry.
(2R)-2-methoxymethyloxy-1-hydroxypropane: A compound with a methoxymethyl protecting group instead of a tetrahydropyranyl group.
(2R)-2-trimethylsilyloxy-1-hydroxypropane: A compound with a trimethylsilyl protecting group.
Uniqueness
(2R)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it a preferred protecting group in organic synthesis, especially when sensitive functional groups are present.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
(2R)-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI 键 |
MKWQCXIXWYWZBA-GVHYBUMESA-N |
手性 SMILES |
C[C@H](CO)OC1CCCCO1 |
规范 SMILES |
CC(CO)OC1CCCCO1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(5-Trifluoromethylpyrazinyl)]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B8451178.png)




![2-(3,5-Difluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8451216.png)
![tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate](/img/structure/B8451222.png)

![5-iodo-7-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8451252.png)



